molecular formula C30H27N3O3S2 B15035908 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide

Cat. No.: B15035908
M. Wt: 541.7 g/mol
InChI Key: NDBMWVIPUKRQIK-UHFFFAOYSA-N
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Description

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide is a complex organic compound that features a combination of sulfonamide and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the coupling of the sulfonamide with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the interactions of sulfonamides and benzothiazoles with biological targets.

Mechanism of Action

The mechanism of action of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzothiazole moiety can interact with various receptors or proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide is unique due to its specific combination of sulfonamide and benzothiazole moieties. This combination can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H27N3O3S2

Molecular Weight

541.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C30H27N3O3S2/c1-20-9-16-27-28(17-20)37-30(32-27)23-11-13-24(14-12-23)31-29(34)19-33(25-15-10-21(2)22(3)18-25)38(35,36)26-7-5-4-6-8-26/h4-18H,19H2,1-3H3,(H,31,34)

InChI Key

NDBMWVIPUKRQIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC(=C(C=C4)C)C)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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